FA-Leu-Gly-Pro-Ala-OH

Enzymology Kinetics Collagenase Assay

FA-Leu-Gly-Pro-Ala-OH (FALGPA) is the definitive chromogenic substrate for continuous collagenase activity monitoring at 324-345 nm. Unlike Pz-peptide or DNP alternatives, FALGPA enables real-time kinetic analysis (Km determination) and absolute selectivity over trypsin, thermolysin, and elastase. Essential for GMP-grade QC and isoform discrimination (ColH vs ColG).

Molecular Formula C23H32N4O7
Molecular Weight 476.5 g/mol
CAS No. 78832-65-2
Cat. No. B1336296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFA-Leu-Gly-Pro-Ala-OH
CAS78832-65-2
Synonyms2-furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine
2-furanacryloyl-Leu-Gly-Pro-Ala
2-furanacryloyl-leucyl-glycyl-prolyl-alanine
3-(2-furylacryloyl)leucyl-glycyl-prolyl-alanine
FALGPA
Molecular FormulaC23H32N4O7
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1
InChIKeyZLFQNOJSYZSINX-PVJKAEHXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furanacryloyl-leucyl-glycyl-prolyl-alanine (FALGPA, CAS 78832-65-2) Product Overview for Collagenase Research Procurement


2-Furanacryloyl-leucyl-glycyl-prolyl-alanine, commonly known as FALGPA, is a synthetic chromogenic tetrapeptide substrate (N-terminal furanacryloyl group conjugated to Leu-Gly-Pro-Ala) with a molecular weight of 476.52 Da (C23H32N4O7) . It is structurally designed to mimic the primary sequence of collagen and is hydrolyzed by all known collagenases, including microbial and vertebrate matrix metalloproteinases (MMPs) . Its primary utility lies in continuous spectrophotometric assays for quantifying collagenase activity, leveraging the furanacryloyl chromophore that upon cleavage of the Leu-Gly bond exhibits absorbance at 324–345 nm [1].

Why Generic Collagenase Substrate Substitution Fails: Differential Selectivity of 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine (FALGPA)


While multiple synthetic substrates exist for collagenase activity measurement (e.g., Pz-peptide, DNP-peptide, FITC-collagen, MOCAc-peptide), they are not functionally interchangeable. Substrate selection critically impacts assay sensitivity, isoform specificity, and compatibility with experimental matrices. FALGPA demonstrates distinct quantitative differences from alternative substrates in terms of enzyme isoform discrimination (Class I vs. Class II collagenases), resistance to non-specific proteases, and kinetic parameters, which directly influence experimental reproducibility and data interpretation. Procurement decisions based solely on nominal substrate class risk experimental failure due to these documented differential performance characteristics [1].

Quantitative Differentiation Evidence for 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine (FALGPA) vs. Analog Substrates


FALGPA Hydrolysis Rate Outperforms All Common Synthetic Collagenase Substrates

In a head-to-head comparison, FALGPA is hydrolyzed more rapidly by Clostridium histolyticum collagenase than any other commonly used synthetic substrate [1]. The kinetic parameters were established as Vmax = 1.8 × 10^5 μkatal/kg and Km = 0.5 mM under standard assay conditions, enabling higher assay sensitivity and shorter reaction times compared to alternatives like Pz-peptide or DNP-peptide, which generally require longer incubation periods or exhibit lower turnover rates [1].

Enzymology Kinetics Collagenase Assay

FALGPA Discriminates Class I vs. Class II Collagenase Isoforms with Quantitative Clarity

FALGPA uniquely differentiates between the two functional classes of Clostridium histolyticum collagenases [1]. Class I collagenases (α, β, γ) exhibit high native collagen activity but moderate FALGPA activity, while Class II collagenases (δ, ε, ζ) exhibit moderate collagen activity but high FALGPA activity. This differential activity profile is not observed to the same degree with native collagen substrates or other synthetic peptides like Pz-peptide [2].

Enzyme Classification Isoform Specificity Collagenase

FALGPA Superior Selectivity vs. Non-Collagenase Proteases Enables Crude Sample Analysis

FALGPA exhibits exceptional selectivity for collagenase over common contaminating proteases [1]. It is not cleaved by trypsin, thermolysin, or elastase at detectable levels under standard assay conditions. In contrast, alternative substrates like gelatin, azocoll, and FITC-collagen are susceptible to degradation by a broader range of proteases, necessitating additional purification steps or protease inhibitor cocktails that increase assay complexity and cost .

Enzyme Selectivity Protease Interference Crude Lysate Assays

FALGPA Outperforms Pz-Peptide in High-Throughput Screening Environments

In a comparative analysis of synthetic collagenase substrates, FALGPA demonstrated superior suitability for large-scale screening applications compared to Pz-peptide [1]. One FALGPA unit is defined as the hydrolysis of 1 μmol of FALGPA per minute at 25°C, pH 7.5 in the presence of calcium ions, providing a standardized, reproducible measurement. The FALGPA-based assay is characterized as a rapid reaction with stable and invariable substrate performance, whereas Pz-peptide assays are noted for their isoform bias (C2 >> C1) and do not directly reflect hydrolytic activity toward natural collagen [2].

High-Throughput Screening Assay Standardization Pz-Peptide

FALGPA Enables Cell-Associated Collagenase Quantification Where DNP-Peptide Fails

In a comparative evaluation of collagenase substrates for quantifying microbial collagenolytic activity, DNP-peptide was found more suitable for free collagenase quantification, whereas FALGPA was uniquely suitable for cell-associated collagenase activity quantification [1]. This differential performance is attributed to substrate accessibility and sensitivity differences in complex cellular matrices. FALGPA enables detection of cell-associated hydrolytic activity using small quantities of cells without requiring enzyme purification or large-volume supernatant concentration [2].

Cell-Associated Enzyme Assay Microbiology Candida albicans

FALGPA Reveals 50-150 Fold Differential Catalytic Turnover Among Clostridial Collagenase Isoforms

Biochemical characterization of three clostridial collagenase catalytic domains using FALGPA revealed that while Km values were within the same order of magnitude across ColG, ColH, and ColT, the turnover rate kcat of ColG decreased 50- to 150-fold compared to ColT and ColH [1]. ColH demonstrated the highest overall activity and highest substrate affinity for FALGPA. This magnitude of differential catalytic efficiency is not observable with less specific substrates and is critical for selecting appropriate collagenase preparations for biotechnological applications [1].

Catalytic Efficiency Isoform Discrimination Clostridial Collagenases

Optimal Application Scenarios for 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine (FALGPA) Based on Quantified Performance Evidence


High-Throughput Collagenase Inhibitor Screening and Drug Discovery

FALGPA's superior hydrolysis rate (Vmax = 1.8 × 10^5 μkatal/kg) compared to all other synthetic collagenase substrates, combined with its resistance to non-specific proteases (trypsin, thermolysin, elastase), makes it the substrate of choice for high-throughput screening of collagenase inhibitors [1]. Commercial collagenase activity assay kits utilizing FALGPA offer a detection limit of 0.02 mU collagenase and are validated for screening and characterizing inhibitors of C. histolyticum collagenase types I-XI [2]. This enables pharmaceutical and biotechnology companies to conduct large-scale compound library screening with minimal false positives from protease interference.

Quality Control and Batch Certification of Commercial Collagenase Preparations

FALGPA's ability to differentially quantify Class I (moderate activity) vs. Class II (high activity) collagenase isoforms provides essential quality control capability for manufacturers and users of collagenase products [1]. The inverse activity profile between FALGPA and native collagen across isoforms enables precise characterization of collagenase blends used in critical applications such as pancreatic islet isolation, where the ratio of Class I to Class II collagenases directly impacts tissue dissociation efficiency and islet yield [2].

Cell-Associated Collagenase Activity Measurement in Microbial Pathogenesis Research

FALGPA uniquely enables quantification of cell-associated collagenolytic activity in microorganisms such as Candida albicans and Group B Streptococci without requiring enzyme purification or large-volume supernatant concentration [1]. This capability is not provided by alternative substrates like DNP-peptide, which are suitable only for free enzyme quantification. The modified FALGPA assay allows detection of hydrolytic activity using small cell quantities, facilitating studies of pathogenic mechanisms where collagenase activity is localized to the bacterial cell surface [2].

Routine Collagenase Activity Assays in Crude Biological Samples

FALGPA's absolute resistance to cleavage by common contaminating proteases (trypsin, thermolysin, elastase) eliminates the need for enzyme purification prior to collagenase activity measurement in crude lysates, tissue homogenates, and bacterial culture supernatants [1]. Unlike gelatin, azocoll, and FITC-collagen, which require protease inhibitor supplementation or prior fractionation, FALGPA-based continuous spectrophotometric assays at 324–345 nm provide rapid, convenient, and sensitive quantification with minimal sample preparation, reducing per-assay time and consumable costs [2].

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